1,3-Dimethyl-2-phenylpiperidin-4-one
Overview
Description
1,3-Dimethyl-2-phenylpiperidin-4-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phenylpiperazine Derivatives in Medicinal Chemistry Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, suggesting that structurally related compounds like 1,3-Dimethyl-2-phenylpiperidin-4-one could have potential applications in drug development. These derivatives have shown promise in treating CNS disorders and possess 'druglikeness,' indicating their potential for diverse therapeutic fields through appropriate molecular modifications. Research emphasizes the need to diversify the applications of such scaffolds in medicinal chemistry, highlighting their underutilization and potential for pharmacokinetic and pharmacodynamic improvements across various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Potential Bioanalytical Applications Aptamers, artificial single-stranded DNA or RNA sequences, have been extensively researched for their high specificity in binding to target molecules, including small molecules and proteins. This suggests that compounds like this compound could potentially be targeted or utilized in the development of aptamers for bioanalytical applications, emphasizing the versatility and potential of small molecules in scientific research and diagnostics (Iliuk, Hu, & Tao, 2011).
Exploration in Organic Optoelectronics Research into organic optoelectronics, including the development of new conjugated systems for applications such as sensors, organic thin-film transistors, and organic photovoltaics, showcases the potential for organic compounds in advanced technological applications. This area of research might offer insights into how compounds with similar properties to this compound could be explored for their electronic and photonic properties, indicating the broad applicability of organic molecules in emerging technologies (Squeo & Pasini, 2020).
Properties
IUPAC Name |
1,3-dimethyl-2-phenylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXXDYXEZFGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341895 | |
Record name | 1,3-Dimethyl-2-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161894-21-9 | |
Record name | 1,3-Dimethyl-2-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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